molecular formula C8H11NS B1335494 N-(thiophen-3-ylmethyl)cyclopropanamine CAS No. 892593-19-0

N-(thiophen-3-ylmethyl)cyclopropanamine

Cat. No.: B1335494
CAS No.: 892593-19-0
M. Wt: 153.25 g/mol
InChI Key: ZRAZEIFZGQCHCF-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)cyclopropanamine is an organic compound with the molecular formula C8H11NS It is a heterocyclic amine that features a cyclopropane ring attached to a thiophene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)cyclopropanamine typically involves the reaction of thiophen-3-ylmethanol with cyclopropylamine. The process can be carried out under various conditions, often involving the use of a dehydrating agent to facilitate the formation of the amine linkage. Common reagents used in this synthesis include thionyl chloride or phosphorus tribromide to convert the alcohol to a more reactive intermediate, which then reacts with cyclopropylamine to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution on the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or cyclopropane derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-3-ylmethyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)cyclopropanamine is not fully understood, but it is believed to interact with biological targets through its amine group and the electron-rich thiophene ring. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)cyclopropanamine
  • N-(furan-3-ylmethyl)cyclopropanamine
  • N-(pyridin-3-ylmethyl)cyclopropanamine

Uniqueness

N-(thiophen-3-ylmethyl)cyclopropanamine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, the 3-position attachment of the thiophene ring may result in different steric and electronic interactions, potentially leading to distinct biological and chemical behaviors .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZEIFZGQCHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406048
Record name N-(thiophen-3-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892593-19-0
Record name N-(thiophen-3-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(thiophen-3-ylmethyl)cyclopropanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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